Cas no 5368-34-3 (1,4-dibenzyl-2-phenylpiperazine)

1,4-dibenzyl-2-phenylpiperazine structure
5368-34-3 structure
Product Name:1,4-dibenzyl-2-phenylpiperazine
CAS No:5368-34-3
MF:C24H26N2
MW:342.476645946503
CID:1583568
PubChem ID:250679
Update Time:2025-04-21

1,4-dibenzyl-2-phenylpiperazine Chemical and Physical Properties

Names and Identifiers

    • 1,4-dibenzyl-2-phenylpiperazine
    • AR-1L1062
    • AC1L5I78
    • CTK4J8604
    • piperazine, 2-phenyl-1,4-bis(phenylmethyl)-
    • AC1Q1HGE
    • AG-K-34565
    • NSC70398
    • (+/-)-1,4-dibenzyl-2-phenylpiperazine
    • 1,4-dibenzyl-2-phenyl-piperazine
    • AR-1L1062; AC1L5I78; CTK4J8604; piperazine, 2-phenyl-1,4-bis(phenylmethyl)-; AC1Q1HGE; AG-K-34565; NSC70398; (+/-)-1,4-dibenzyl-2-phenylpiperazine; 1,4-dibenzyl-2-phenyl-piperazine;
    • DTXSID20290688
    • 5368-34-3
    • NSC-70398
    • NSC 70398
    • SCHEMBL16226782
    • Inchi: 1S/C24H26N2/c1-4-10-21(11-5-1)18-25-16-17-26(19-22-12-6-2-7-13-22)24(20-25)23-14-8-3-9-15-23/h1-15,24H,16-20H2
    • InChI Key: GENVHINXIOAJEH-UHFFFAOYSA-N
    • SMILES: N1(CC2C=CC=CC=2)CCN(CC2C=CC=CC=2)CC1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 342.20978
  • Monoisotopic Mass: 342.21
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 391
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 6.5Ų

Experimental Properties

  • Density: 1.107
  • Boiling Point: 469.8°C at 760 mmHg
  • Flash Point: 211.5°C
  • Refractive Index: 1.617
  • PSA: 6.48
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